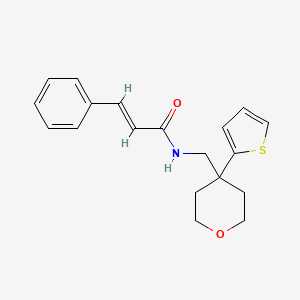
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide, also known as TTPM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTPM is a synthetic compound that belongs to the class of cinnamamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Anti-tumor Applications
Research involving derivatives of thiophene and tetrahydro-2H-pyran compounds, similar to N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide, has shown promising anti-tumor properties. A study focused on synthesizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines, with several synthesized compounds revealing significant inhibitory concentrations (Gomha, Edrees, & Altalbawy, 2016).
Topochemical Photopolymerization
Another study explored the topochemical photopolymerization of compounds structurally related to this compound. The research demonstrated that these compounds undergo photopolymerization in the crystalline state, highlighting the potential for developing new materials with specific properties based on this structural motif (Saigo, Sukegawa, Maekawa, & Hasegawa, 1995).
Antimicrobial and Anticancer Activities
Celecoxib derivatives, which share a similar structural framework with this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have revealed that certain derivatives exhibit significant anti-inflammatory, analgesic, antioxidant, and anticancer properties, as well as modest inhibition of HCV NS5B RdRp activity, suggesting a potential for therapeutic applications (Küçükgüzel et al., 2013).
Liquid Crystalline Properties
Research into cinnamate derivatives with central linkages to 1,3,5-trisubstituted pyrazolone rings, akin to this compound, has revealed interesting liquid crystalline properties. These studies are crucial for the development of materials used in displays and other electronic applications, indicating that structural manipulation can lead to materials with desirable thermal and optical characteristics (Thaker, Solanki, Patel, & Patel, 2013).
Antifungal and Insecticidal Evaluation
In the realm of agricultural science, novel cinnamamide derivatives have been designed, synthesized, and evaluated for their antifungal and insecticidal activities. Such studies suggest the potential for developing new pesticides and fungicides to protect crops from pests and diseases, contributing to sustainable agricultural practices (Xiao et al., 2011).
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-18(9-8-16-5-2-1-3-6-16)20-15-19(10-12-22-13-11-19)17-7-4-14-23-17/h1-9,14H,10-13,15H2,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUYODBJZCORQZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



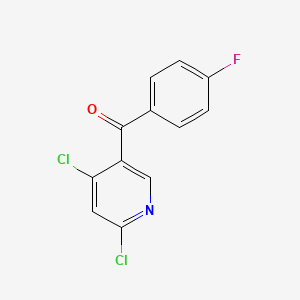


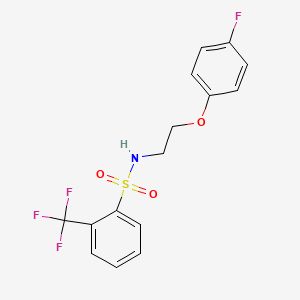
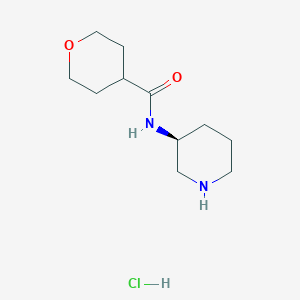

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)
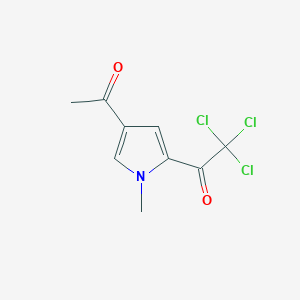
![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)
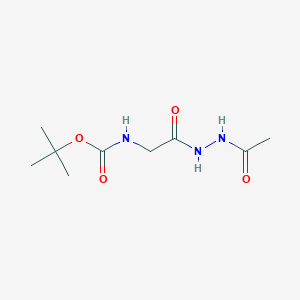

![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2914911.png)